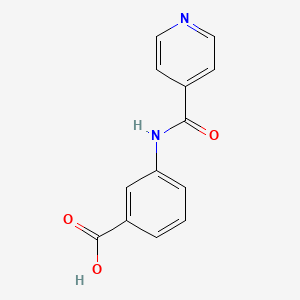

3-(Isonicotinoylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Isonicotinoylamino)benzoic acid is a biochemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with an isonicotinoylamino group attached . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available sources. It is known that the compound should be stored at room temperature .Applications De Recherche Scientifique

Benzoic Acid Derivatives in Foods and Additives

Benzoic acid and its derivatives , such as 3-(Isonicotinoylamino)benzoic acid, play crucial roles in the food industry and pharmaceuticals as antibacterial and antifungal preservatives. Their extensive use stems from their natural presence in plant and animal tissues and their synthetic availability. These compounds are integral to ensuring the longevity and safety of food products, cosmetics, hygiene products, and pharmaceuticals. The widespread application underscores the compounds' importance in everyday commodities, reflecting their versatility and efficacy in various domains (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Structural Studies and Co-Crystal Formation

Research on benzoic acid : isonicotinamide cocrystals explores the molecular interactions and structural landscape that underpin the formation of these complexes. This work is pivotal for understanding the molecular basis of cocrystal formation, which has implications for designing new pharmaceuticals and materials with tailored properties (R. Dubey, G. Desiraju, 2014).

Biosynthesis and Microbial Production

The microbial biosynthesis of 3-amino-benzoic acid (3AB) from glucose illustrates the potential of engineered microorganisms in producing valuable chemical compounds. This approach not only demonstrates the feasibility of biosynthesizing benzoic acid derivatives but also opens up new avenues for sustainable production of complex molecules, highlighting the intersection of biotechnology and chemical synthesis (Haoran Zhang, G. Stephanopoulos, 2016).

Benzoic Acid in Plant and Bacterial Biosynthesis

The study of benzoic acid biosynthesis in plants and bacteria provides insights into the pathways and mechanisms through which this simple yet widespread compound is produced. Understanding these biosynthetic routes is fundamental for biotechnological applications and for advancing our knowledge of natural product chemistry (C. Hertweck, A. Jarvis, L. Xiang, B. Moore, N. Oldham, 2001).

Thermodynamic and Phase Behavior Studies

Research on the thermodynamic phase behavior of benzoic acid and its derivatives, including interactions with water and organic solvents, is critical for pharmaceutical research and process design. Such studies enable the prediction and optimization of solubility and stability, which are key factors in drug formulation and development (T. Reschke, K. Zherikova, S. P. Verevkin, C. Held, 2016).

Applications in Material Science

The synthesis of organotin(IV) carboxylates based on amide carboxylic acids , including structures related to benzoic acid derivatives, highlights their significance in material science. These compounds exhibit diverse molecular architectures and supramolecular structures, offering potential applications in catalysis, polymer science, and nanotechnology (Xiao Xiao, Xiao Han, Z. Mei, Dongsheng Zhu, Kuizhan Shao, Jingwen Liang, Min Tian, Lin Xu, 2013).

Safety and Hazards

While specific safety data for 3-(Isonicotinoylamino)benzoic acid is not available, it’s important to handle all chemicals with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure if inhaled .

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzoic acid derivatives can influence a variety of metabolic processes, including those involved in the synthesis and degradation of proteins, nucleic acids, and lipids .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and mode of action .

Action Environment

The action of 3-(Isonicotinoylamino)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

3-(pyridine-4-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLRAQYEHWJHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

![2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide](/img/structure/B2988106.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)